Methyl 2-isocyanato-2-methylpropanoate
Overview
Description
Methyl 2-isocyanato-2-methylpropanoate is an organic compound with the molecular formula C6H9NO3. It belongs to the family of isocyanates, which are known for their high reactivity and versatility in various chemical processes. This compound is used in a variety of applications, including the synthesis of polymers and as an intermediate in organic synthesis.
Scientific Research Applications
Methyl 2-isocyanato-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules for various studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, coatings, and adhesives.
Safety and Hazards
While specific safety and hazard information for “Methyl 2-isocyanato-2-methylpropanoate” is not available, it’s important to note that isocyanates in general can be hazardous. They can cause irritation to the eyes and respiratory tract, and prolonged exposure can lead to sensitization and asthma-like symptoms .
Mechanism of Action
Target of Action
Methyl 2-isocyanato-2-methylpropanoate is a complex organic compound with the molecular formula C6H9NO3
Mode of Action
MIC is known to react with nucleophiles, such as water and alcohols, to form carbamates .
Biochemical Pathways
Carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to a buildup of acetylcholine and continuous nerve impulses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-isocyanato-2-methylpropanoate can be synthesized through several methods. One common route involves the reaction of tert-butyl isocyanate with methanol under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene as a reagent. Phosgene reacts with tert-butylamine to form the desired isocyanate compound. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyanato-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alcohols, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: A simpler isocyanate with a similar reactivity profile.
Ethyl isocyanate: Another isocyanate with comparable properties but different molecular structure.
Phenyl isocyanate: An aromatic isocyanate with distinct reactivity due to the presence of the phenyl group.
Uniqueness
Methyl 2-isocyanato-2-methylpropanoate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its branched structure provides steric hindrance, affecting its reactivity compared to linear isocyanates. This makes it particularly useful in applications where controlled reactivity is desired .
Properties
IUPAC Name |
methyl 2-isocyanato-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(2,7-4-8)5(9)10-3/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBQMHJYTCLFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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